6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic Acid
Description
6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid is a benzoic acid derivative with fluorine at position 6, methoxy at position 2, and a methylsulfonyl group at position 3. This compound exhibits a unique electronic and steric profile due to its substitution pattern.
Properties
IUPAC Name |
6-fluoro-2-methoxy-3-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-15-8-6(16(2,13)14)4-3-5(10)7(8)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAODZODWCHVPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid typically involves the introduction of the fluorine, methoxy, and methylsulfonyl groups onto a benzoic acid derivative. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom onto the benzene ring.
Methoxylation: Addition of the methoxy group.
Sulfonylation: Introduction of the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as catalytic processes and continuous flow reactors to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The fluorine, methoxy, or methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoic acids .
Scientific Research Applications
6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine, methoxy, and methylsulfonyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Positional Isomers
2-Fluoro-6-Methoxy-3-(Methylsulfonyl)Benzoic Acid
- Key Differences : Fluorine and methoxy groups are swapped (positions 2 and 6).
- Implications : Altered electronic distribution may affect solubility, acidity, and receptor binding. The meta-methylsulfonyl group (position 3) remains unchanged, but positional isomerism could alter steric interactions in pharmaceutical applications .
Functional Group Variations
2-Fluoro-6-Methoxybenzoic Acid (CAS 137654-21-8)
- Structure : Lacks the methylsulfonyl group at position 3.
- Properties :
2-Fluoro-6-Methoxy-3-(Methylthio)Benzoic Acid (CAS 2092856-37-4)
- Structure : Methylthio (SMe) instead of methylsulfonyl (SO₂Me) at position 3.
- Properties :
- Molecular weight: 232.23 g/mol (vs. ~248.20 g/mol for the target compound).
- Implications : The thioether group is electron-donating, decreasing acidity compared to SO₂Me. Oxidation of SMe to SO₂Me could modulate activity in prodrug strategies .
Halogen-Substituted Analogs
6-Bromo-2-Fluoro-3-Methoxybenzoic Acid (CAS 935534-45-5)
- Structure : Bromine replaces SO₂CH₃ at position 5.
- Higher molecular weight (261.04 g/mol) may affect solubility .
6-Chloro-2-Fluoro-3-Methoxybenzeneacetic Acid (CAS 1017777-83-1)
- Structure : Acetic acid side chain replaces benzoic acid; chlorine at position 6.
- Properties :
- Implications : The acetic acid moiety and chlorine substitution may alter pharmacokinetics, such as absorption and distribution .
Electronic Effects
- Methylsulfonyl (SO₂Me) : Strong electron-withdrawing effect lowers the pKa of the carboxylic acid (~1.5–2.5 estimated), enhancing ionization and solubility in physiological conditions.
- Methylthio (SMe) : Electron-donating nature increases pKa (~3.0–4.0), reducing solubility but improving membrane permeability .
Steric and Lipophilic Effects
- Halogen vs. SO₂Me balances lipophilicity and polarity, optimizing drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
